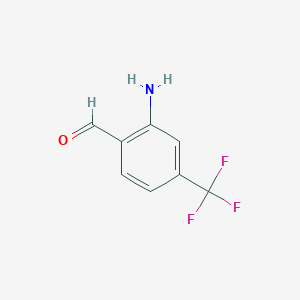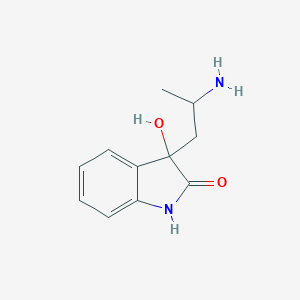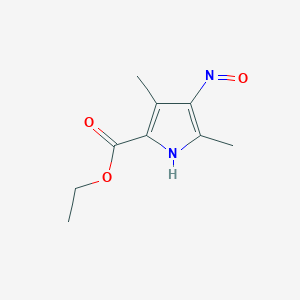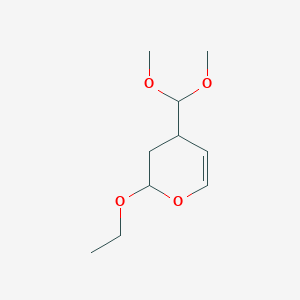
4-(Dimethoxymethyl)-2-ethoxy-3,4-dihydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethoxymethyl)-2-ethoxy-3,4-dihydro-2H-pyran, also known as DEMEP, is a chemical compound that belongs to the class of pyran derivatives. This compound has gained significant attention in recent years due to its potential applications in scientific research. DEMEP has been found to possess unique properties that make it a valuable tool in various research fields. In
Mechanism Of Action
The mechanism of action of 4-(Dimethoxymethyl)-2-ethoxy-3,4-dihydro-2H-pyran is not fully understood. However, studies have shown that it can act as a potent inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which can have various physiological effects.
Biochemical And Physiological Effects
4-(Dimethoxymethyl)-2-ethoxy-3,4-dihydro-2H-pyran has been found to have various biochemical and physiological effects. Studies have shown that it can improve cognitive function and memory retention in animal models. It has also been found to have anti-inflammatory and antioxidant properties, which can be beneficial in the treatment of various diseases. Additionally, 4-(Dimethoxymethyl)-2-ethoxy-3,4-dihydro-2H-pyran has been shown to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Advantages And Limitations For Lab Experiments
4-(Dimethoxymethyl)-2-ethoxy-3,4-dihydro-2H-pyran has several advantages in lab experiments. It is a stable compound that can be easily synthesized and purified. Its unique properties make it a valuable tool in various research fields. However, 4-(Dimethoxymethyl)-2-ethoxy-3,4-dihydro-2H-pyran also has some limitations. Its mechanism of action is not fully understood, and more research is needed to determine its potential applications fully. Additionally, 4-(Dimethoxymethyl)-2-ethoxy-3,4-dihydro-2H-pyran can be toxic at high concentrations, and caution should be taken when handling it.
Future Directions
There are several future directions for research on 4-(Dimethoxymethyl)-2-ethoxy-3,4-dihydro-2H-pyran. One area of interest is its potential applications in the treatment of neurodegenerative disorders. Studies have shown that 4-(Dimethoxymethyl)-2-ethoxy-3,4-dihydro-2H-pyran can improve cognitive function and memory retention, making it a potential candidate for the treatment of Alzheimer's disease and other related disorders. Additionally, more research is needed to determine the full extent of 4-(Dimethoxymethyl)-2-ethoxy-3,4-dihydro-2H-pyran's anti-inflammatory and antioxidant properties and how they can be used to treat various diseases. Finally, the synthesis of new pyran derivatives using 4-(Dimethoxymethyl)-2-ethoxy-3,4-dihydro-2H-pyran as an intermediate is an area of interest for future research. These derivatives have potential applications in various fields, including pharmaceuticals, materials science, and organic chemistry.
Conclusion:
4-(Dimethoxymethyl)-2-ethoxy-3,4-dihydro-2H-pyran is a valuable tool in scientific research due to its unique properties and potential applications. Its synthesis method is simple and reproducible, and it has been found to have various biochemical and physiological effects. While more research is needed to determine its full potential, 4-(Dimethoxymethyl)-2-ethoxy-3,4-dihydro-2H-pyran has already shown promise in the treatment of neurodegenerative disorders and as an intermediate in the synthesis of other pyran derivatives.
Synthesis Methods
The synthesis of 4-(Dimethoxymethyl)-2-ethoxy-3,4-dihydro-2H-pyran is a relatively simple process that involves the reaction of 2-ethoxyacetaldehyde with paraformaldehyde and methanol in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction yields 4-(Dimethoxymethyl)-2-ethoxy-3,4-dihydro-2H-pyran as a white solid with a high purity of up to 98%. This method has been optimized to ensure the reproducibility of the synthesis process and the purity of the final product.
Scientific Research Applications
4-(Dimethoxymethyl)-2-ethoxy-3,4-dihydro-2H-pyran has been found to have a wide range of applications in scientific research. One of its primary uses is in the synthesis of other chemical compounds. 4-(Dimethoxymethyl)-2-ethoxy-3,4-dihydro-2H-pyran is a versatile intermediate that can be used to synthesize a range of pyran derivatives with unique properties. These derivatives have potential applications in various fields, including pharmaceuticals, materials science, and organic chemistry.
properties
CAS RN |
110238-72-7 |
|---|---|
Product Name |
4-(Dimethoxymethyl)-2-ethoxy-3,4-dihydro-2H-pyran |
Molecular Formula |
C10H18O4 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
4-(dimethoxymethyl)-2-ethoxy-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C10H18O4/c1-4-13-9-7-8(5-6-14-9)10(11-2)12-3/h5-6,8-10H,4,7H2,1-3H3 |
InChI Key |
MVOWKKPIOJAMHW-UHFFFAOYSA-N |
SMILES |
CCOC1CC(C=CO1)C(OC)OC |
Canonical SMILES |
CCOC1CC(C=CO1)C(OC)OC |
synonyms |
2H-Pyran,4-(dimethoxymethyl)-2-ethoxy-3,4-dihydro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol](/img/structure/B12846.png)
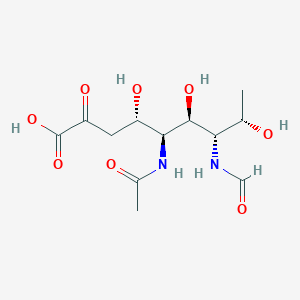
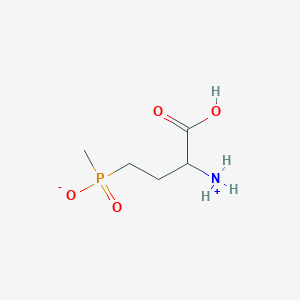
![2-Bromo-N-(4-{2-[(3-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-2-hydroxypropyl)amino]-2-methylpropyl}phenyl)acetamide](/img/structure/B12855.png)
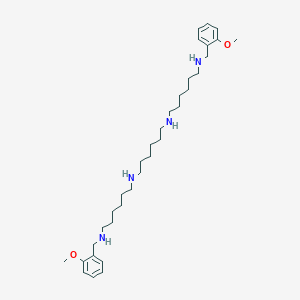
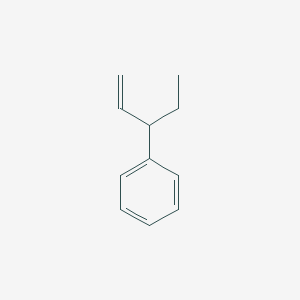
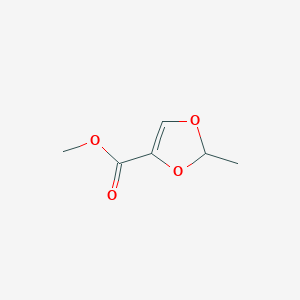
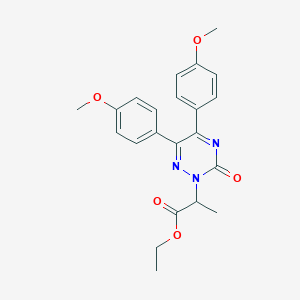
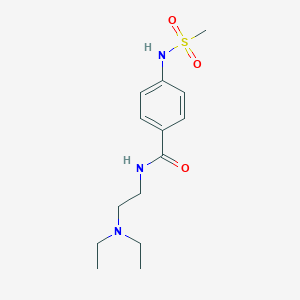
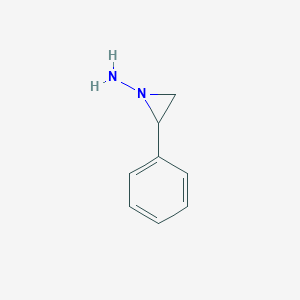
![4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine](/img/structure/B12869.png)
